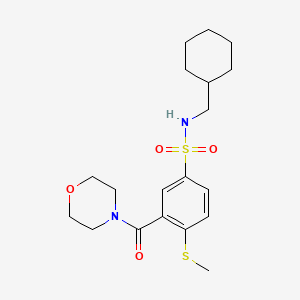
3-isopropoxy-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as GW 405833 and is a selective antagonist of the cannabinoid CB1 receptor. It is a white solid that is soluble in organic solvents such as methanol and ethanol.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-(2-methoxyphenyl)benzamide involves its selective antagonism of the cannabinoid CB1 receptor. This receptor is mainly found in the central nervous system and is involved in various physiological processes. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-(2-methoxyphenyl)benzamide are mainly related to its selective antagonism of the cannabinoid CB1 receptor. This leads to a decrease in appetite, pain perception, and mood regulation. The compound has also been shown to reduce the effects of drug addiction and withdrawal. It has been suggested that the compound may have potential therapeutic applications in the treatment of obesity, chronic pain, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-isopropoxy-N-(2-methoxyphenyl)benzamide in lab experiments include its high selectivity for the cannabinoid CB1 receptor and its well-established synthesis method. The compound has been extensively studied and its effects are well understood. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-isopropoxy-N-(2-methoxyphenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of obesity, chronic pain, and drug addiction. Another direction is to study its effects on other physiological processes such as memory and cognition. Additionally, the development of more water-soluble derivatives of the compound may improve its utility in lab experiments.
Méthodes De Synthèse
The synthesis method of 3-isopropoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 2-methoxybenzoic acid with isopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 3-isopropoxyaniline to give the final product. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-isopropoxy-N-(2-methoxyphenyl)benzamide is widely used in scientific research for its selective antagonism of the cannabinoid CB1 receptor. This receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood control. The compound has been used in various studies to investigate the role of the CB1 receptor in these processes. It has also been used to study the effects of CB1 receptor antagonism on drug addiction and withdrawal.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-14-8-6-7-13(11-14)17(19)18-15-9-4-5-10-16(15)20-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPIVGXCKUIYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)


![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)

![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
